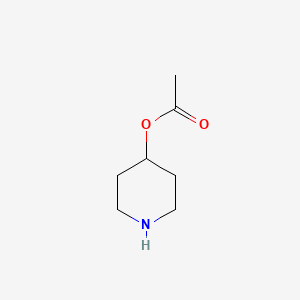

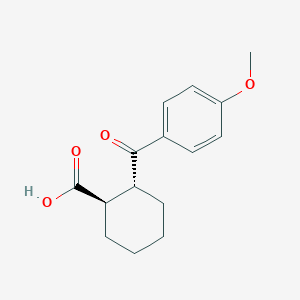

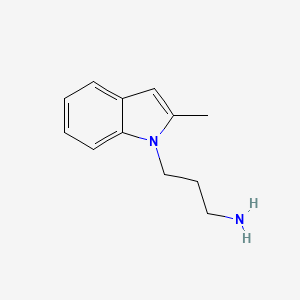

3-(2-Methyl-indol-1-yl)-propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Methyl-indol-1-yl)-propylamine (MIPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole, a five-membered heterocyclic aromatic compound that is found in many natural products. The compound is used in the synthesis of various compounds, and its mechanism of action has been studied in detail. MIPA has been shown to have biochemical and physiological effects, and has been used in laboratory experiments with both advantages and limitations.

Wissenschaftliche Forschungsanwendungen

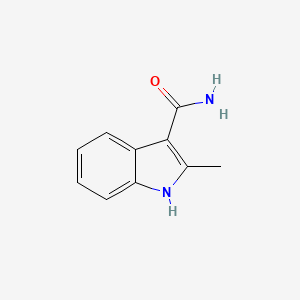

Structural Analysis and Molecular Interactions

The compound 3-(2-Methyl-indol-1-yl)-propylamine, also referred to in the literature under related structures, has been studied for its structural characteristics and molecular interactions. For instance, a study by Chadeayne et al. (2019) analyzed a similar compound, N-Methyl-N-propyltryptamine, highlighting its molecular structure and the formation of one-dimensional chains through N—H...N hydrogen bonds between indole H atoms and trialkylamine N atoms. This study provides insights into the potential intermolecular interactions and structural stability of compounds within this class (Chadeayne, Golen, & Manke, 2019).

Synthesis and Chemical Reactions

The synthesis and reactivity of compounds related to 3-(2-Methyl-indol-1-yl)-propylamine have been explored in various studies. Zhang, Sun, and Yan (2012) described a domino reaction involving arylamine, methyl propiolate, aromatic aldehyde, and indole, facilitating the synthesis of functionalized indol-3-yl acrylates. This research underscores the versatility of indole-based compounds in synthetic organic chemistry and their potential utility in creating diverse chemical entities (Zhang, Sun, & Yan, 2012).

Antimicrobial and Anti-inflammatory Applications

A series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and others were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The study by Gadegoni and Manda (2013) highlights the potential biomedical applications of indole-based compounds, suggesting their utility in developing new therapeutic agents (Gadegoni & Manda, 2013).

Corrosion Inhibition

The effectiveness of 3-amino alkylated indoles, which share structural features with 3-(2-Methyl-indol-1-yl)-propylamine, as corrosion inhibitors for mild steel in acidic environments was investigated by Verma et al. (2016). This study demonstrates the potential industrial applications of indole derivatives in protecting metals from corrosion, contributing to materials science and engineering (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

Antitumor Activity

Research into the antitumor properties of indole-based compounds has led to the synthesis of novel derivatives such as 3-[(methyl)bis(5-trialkylsilylfuran-2-yl)silyl]propylamines. The study conducted by Ignatovich et al. (2012) explores the impact of structural variations on the cytotoxicity of these compounds, providing a foundation for the development of new anticancer drugs (Ignatovich, Romanov, Spura, Popelis, Domracheva, & Shestakova, 2012).

Eigenschaften

IUPAC Name |

3-(2-methylindol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIWTLDIAFCSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-indol-1-yl)-propylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)